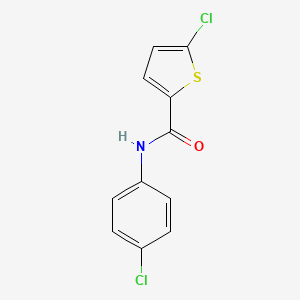

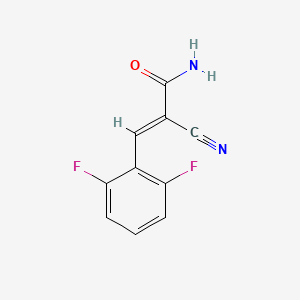

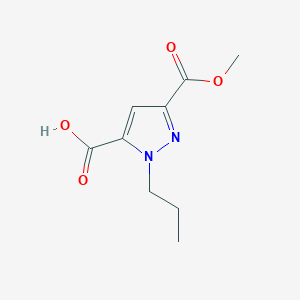

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one,” often involves the cyclization of hydrazides with carbon disulfide or other cyclizing agents. These processes yield compounds with varying yields and are characterized using techniques like NMR, FT-IR, and MS spectroscopy to confirm their structures (Alrazzak, 2018).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is typically characterized using X-ray diffraction, NMR, and IR spectroscopy. These compounds often exhibit interesting structural features such as crystal packing influenced by π-π interactions and hydrogen bonding, contributing to their stability and reactivity (Shishkina et al., 2019).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitutions and ring transformations, under different conditions. These reactions are crucial for the modification and functionalization of the oxadiazole ring, enabling the synthesis of derivatives with desired properties for specific applications (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are essential for determining the compound's suitability for various applications, including its use in material science and pharmaceuticals (Zhang et al., 2007).

Wissenschaftliche Forschungsanwendungen

Discovery and Potential Anticancer Applications

- 1,2,4-oxadiazoles have been identified as apoptosis inducers and potential anticancer agents. A study by (Zhang et al., 2005) found that certain 1,2,4-oxadiazole derivatives showed activity against breast and colorectal cancer cell lines.

Synthesis of New Derivatives

- New 1,3,4-oxadiazole derivatives have been synthesized from precursors like 3-Benzylidene phthalide, as reported by (Younis, 2011). These derivatives could have varied applications in medicinal chemistry.

Antimicrobial Evaluation

- A study by (Fuloria et al., 2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, evaluating them for antimicrobial properties.

Mesomorphic Behavior and Photoluminescence

- Oxadiazole derivatives have been studied for their mesomorphic behavior and photoluminescent properties, as detailed in the work by (Han et al., 2010).

Mass Spectra Analysis

- Mass spectra of some fluorine-containing 1,2,4-oxadiazoles, including 1-(3-phenyl-1,2,4-oxadiazol-5-yl)perfluoropropane, have been reported by (Cotter, 1967).

Synthesis and Evaluation for Medicinal Potential

- Research by (Chennapragada & Palagummi, 2018) focused on synthesizing 1, 3, 4-oxadiazole scaffolds for assessing their medicinal potentials.

One-Pot Synthesis Methodology

- A one-pot synthesis methodology for bi-heterocyclic compounds with 1,3,4-oxadiazoles was developed as reported by (Jing-ya, 2012).

Liquid Crystalline Properties

- Studies like those by (Ali & Tomi, 2018) have investigated the liquid crystalline properties of 1,2,4-oxadiazole derivatives.

Isoxazole-Containing S1P1 Receptor Agonist

- The synthesis of an isoxazole-containing S1P1 receptor agonist, which includes 1,2,4-oxadiazole formation, was described by (Hou et al., 2017).

Supramolecular Complexes

- The binding interactions between 1,2,4-oxadiazol-5-ones and an imidazoline base were studied by (Reichert et al., 2001) for potential applications in supramolecular chemistry.

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen atom in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which could influence the interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.

Eigenschaften

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(13)10-11-9(12-14-10)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQGVTVDDYRSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90770-98-2 |

Source

|

| Record name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)